1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol is a chemical compound that belongs to the class of benzodioxole derivatives. This compound is characterized by its unique structural features, including a benzodioxole moiety and an alcohol functional group. The compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and pharmacology.
The compound can be synthesized from various precursors, including methylenedioxyphenyl acetone derivatives. The synthesis often involves multi-step organic reactions that yield the desired product with specific stereochemistry.
1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol is classified under organic compounds, specifically as an aromatic alcohol. Its structure includes a benzodioxole ring system, which contributes to its chemical properties and biological activities.
The synthesis of 1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol typically involves several key steps:
The molecular formula of 1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol is . The structure features:
The molecular weight is approximately 180.20 g/mol. The compound's structural representation can be visualized using SMILES notation: CC1=CC2=C(C=C1O)OCOC2=C(C=C)C.
1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol can participate in various chemical reactions:
These reactions are facilitated by standard organic chemistry methods, including reflux conditions and the use of catalysts like triethylamine or sodium bicarbonate .
The mechanism of action for 1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol in biological systems often involves modulation of neurotransmitter systems or receptor interactions. It may act as a ligand for certain receptors due to its structural similarities to other bioactive compounds.
Research indicates that compounds with similar structures can influence serotonin and dopamine pathways, potentially leading to psychoactive effects or therapeutic benefits in conditions such as anxiety or depression .
1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol is typically a colorless to pale yellow liquid with a characteristic odor. It has moderate solubility in water due to the presence of the hydroxyl group.
The compound exhibits typical alcohol reactivity, including:
Relevant data includes melting point (if solid), boiling point (if liquid), and refractive index, which are essential for characterizing its physical state under various conditions .
1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol has potential applications in:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: